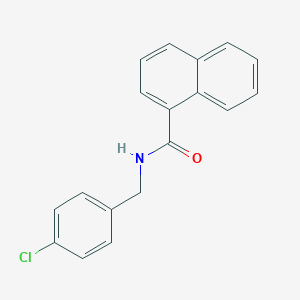
N-(4-chlorobenzyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-1-naphthamide, also known as NCN, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. NCN is a derivative of naphthalene and has a molecular weight of 295.8 g/mol. In
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-1-naphthamide has been widely used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has also been used as a fluorescent probe for detecting protein conformational changes. N-(4-chlorobenzyl)-1-naphthamide has been shown to bind to proteins such as bovine serum albumin and lysozyme, and its fluorescence intensity changes upon binding. This property makes N-(4-chlorobenzyl)-1-naphthamide a valuable tool for studying protein-ligand interactions.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-1-naphthamide involves the formation of a complex with metal ions or proteins. Upon binding, the fluorescence intensity of N-(4-chlorobenzyl)-1-naphthamide changes, allowing for detection and quantification. The exact mechanism of fluorescence quenching or enhancement is still under investigation.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-1-naphthamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to human cells at concentrations up to 100 µM. N-(4-chlorobenzyl)-1-naphthamide has also been shown to cross the blood-brain barrier, making it a potential tool for studying brain function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorobenzyl)-1-naphthamide as a fluorescent probe is its high sensitivity and selectivity for metal ions and proteins. N-(4-chlorobenzyl)-1-naphthamide is also easy to synthesize and purify. However, one limitation of using N-(4-chlorobenzyl)-1-naphthamide is its limited solubility in aqueous solutions, which can make it difficult to use in biological assays. N-(4-chlorobenzyl)-1-naphthamide also has a short fluorescence lifetime, which can limit its use in time-resolved experiments.
Zukünftige Richtungen
For N-(4-chlorobenzyl)-1-naphthamide research include the development of new derivatives with improved solubility and fluorescence properties. N-(4-chlorobenzyl)-1-naphthamide could also be used as a tool for studying protein-protein interactions and protein folding. Additionally, N-(4-chlorobenzyl)-1-naphthamide could be used in vivo to study metal ion and protein distribution in living organisms.
Conclusion
In conclusion, N-(4-chlorobenzyl)-1-naphthamide is a valuable tool for scientific research. Its fluorescent properties make it useful for detecting metal ions and proteins, and its potential for crossing the blood-brain barrier makes it a promising tool for studying brain function. While N-(4-chlorobenzyl)-1-naphthamide has limitations, such as limited solubility and short fluorescence lifetime, its advantages outweigh its limitations, making it a valuable tool for scientific research.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-1-naphthamide involves the reaction of 1-naphthylamine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The crude product is then purified by recrystallization to obtain pure N-(4-chlorobenzyl)-1-naphthamide.
Eigenschaften
Produktname |
N-(4-chlorobenzyl)-1-naphthamide |
|---|---|
Molekularformel |
C18H14ClNO |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H14ClNO/c19-15-10-8-13(9-11-15)12-20-18(21)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,20,21) |
InChI-Schlüssel |
JTOKHCCLFPKMFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)

![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)








![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)